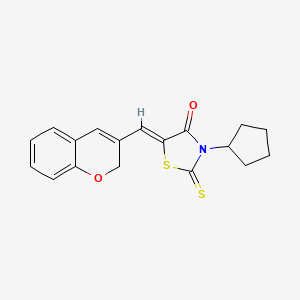

5-(2H-chromen-3-ylmethylene)-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one

説明

特性

分子式 |

C18H17NO2S2 |

|---|---|

分子量 |

343.5 g/mol |

IUPAC名 |

(5Z)-5-(2H-chromen-3-ylmethylidene)-3-cyclopentyl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C18H17NO2S2/c20-17-16(23-18(22)19(17)14-6-2-3-7-14)10-12-9-13-5-1-4-8-15(13)21-11-12/h1,4-5,8-10,14H,2-3,6-7,11H2/b16-10- |

InChIキー |

WDBQMMUXSILDQN-YBEGLDIGSA-N |

異性体SMILES |

C1CCC(C1)N2C(=O)/C(=C/C3=CC4=CC=CC=C4OC3)/SC2=S |

正規SMILES |

C1CCC(C1)N2C(=O)C(=CC3=CC4=CC=CC=C4OC3)SC2=S |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2H-chromen-3-ylmethylene)-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2H-chromen-3-carbaldehyde with 3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

化学反応の分析

Types of Reactions

5-(2H-chromen-3-ylmethylene)-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Reduced thiazolidinone derivatives

Substitution: Substituted thiazolidinone derivatives

科学的研究の応用

5-(2H-chromen-3-ylmethylene)-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Exhibits significant antimicrobial activity against various bacterial and fungal strains.

Medicine: Potential anticancer agent due to its ability to inhibit the proliferation of cancer cells.

Industry: Utilized in the development of new materials with unique properties, such as sensors and catalysts.

作用機序

The mechanism of action of 5-(2H-chromen-3-ylmethylene)-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and proteins involved in cell proliferation and survival, such as kinases and transcription factors.

Pathways Involved: It modulates signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.

類似化合物との比較

Chemical Identity :

- IUPAC Name : (5Z)-5-(2H-Chromen-3-ylmethylene)-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one

- Molecular Formula: C₁₈H₁₇NO₂S₂

- Molecular Weight : 343.463 g/mol

- CAS No.: 618074-84-3

Structural Features: This rhodanine derivative features a chromene ring fused to a thiazolidinone core, with a cyclopentyl group at the N3 position. The (5Z)-configuration ensures a planar geometry for the exocyclic double bond, critical for π-π stacking and biological interactions.

Comparison with Structural Analogs

Substituent Variations at the N3 Position

The N3 substituent significantly influences physicochemical properties and bioactivity. Key analogs include:

Key Observations :

- Lipophilicity : Longer alkyl chains (hexyl, octyl) increase logP values, enhancing blood-brain barrier penetration but risking cytotoxicity .

- Synthetic Accessibility : Microwave-assisted synthesis (e.g., 78–88% yields for morpholinyl/piperazinyl analogs ) suggests efficient routes for N3 modifications.

Chromene Ring Modifications

Variations in the chromene substituents alter electronic and steric profiles:

Structural Impact :

Crystallographic and Conformational Analysis

- Dihedral Angles: In rhodanine derivatives, dihedral angles between the thiazolidinone core and arylidene groups influence bioactivity. For example: The target compound’s chromene ring may adopt a dihedral angle closer to 9.68° (similar to ), favoring planar conformations for target binding. Steric effects from cyclopentyl vs. phenyl groups (e.g., 79.26° dihedral in ) could alter binding pocket compatibility .

- Hydrogen Bonding: The absence of hydroxyl/methoxy groups in the target compound reduces H-bond donor capacity compared to analogs like (5Z)-5-(2-hydroxybenzylidene)-3-phenyl derivatives, which form R₂²(10) motifs .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。